molecular formula C20H20ClN3O B1665467 Amopyroquine CAS No. 550-81-2

Amopyroquine

Cat. No. B1665467
CAS RN: 550-81-2
M. Wt: 353.8 g/mol
InChI Key: YNWCUCSDUMVJKR-UHFFFAOYSA-N
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Description

Amopyroquine is a compound with the molecular formula C20H20ClN3O . It is an antimalarial drug and its average mass is 353.845 Da .


Synthesis Analysis

The synthesis of Amopyroquine involves several steps . The process includes protection of amine, Mannich reaction directed ortho to the alcohol, Michael addition of acrylic acid, Friedel-Crafts cyclization, and chemoselective SNAr .


Molecular Structure Analysis

The molecular structure of Amopyroquine is characterized by its molecular formula C20H20ClN3O . The structure analysis of such compounds can be performed using various techniques such as X-ray crystallography and single crystal data collection and processing .


Physical And Chemical Properties Analysis

Amopyroquine has a density of 1.4±0.1 g/cm3, a boiling point of 498.1±45.0 °C at 760 mmHg, and a flash point of 255.1±28.7 °C . It also has a molar refractivity of 103.3±0.3 cm3, a polar surface area of 48 Å2, and a molar volume of 261.8±3.0 cm3 .

Scientific Research Applications

Antimalarial Activity

  • Efficacy Against Malaria Strains: Amopyroquine, along with its analog Amodiaquine, has shown activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Some derivatives have exhibited in vitro and in vivo antimalarial activity, highlighting the potential of Amopyroquine and its analogs in malaria treatment (Pǎunescu et al., 2009).

Immunomodulatory Effects

  • Influence on Immune Responses: Studies involving chloroquine, a related compound, have demonstrated its impact on immune responses. For instance, chloroquine has been observed to modulate lymphocyte apoptosis and cytokine expression during malaria infection, which may be relevant to Amopyroquine due to their similar pharmacological properties (Ramos-Avila et al., 2007).

Drug Development and Synthesis

  • Synthesis of Analogues: Research has been conducted to synthesize analogs of Amopyroquine with modifications aimed at reducing metabolization and potentially enhancing efficacy. Such efforts are crucial in the development of more effective antimalarial drugs (Le Fur et al., 2011).

Clinical Trials and Studies

  • Treatment Efficacy: Clinical trials, particularly those comparing antimalarial drugs, have included Amodiaquine, a drug closely related to Amopyroquine. These studies are important in understanding the comparative efficacy and potential of Amopyroquine in malaria treatment (Olliaro & Mussano, 2003).

Research Methodology

  • Modulation of Antimalarial Immunity: Studies have explored how drugs like chloroquine and pyrimethamine, which are structurally related to Amopyroquine, can modulate anti-malarial immunity. This is crucial for understanding the broader implications of Amopyroquine use in experimental models (Joseph et al., 2019).

properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24-9-1-2-10-24/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWCUCSDUMVJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10350-81-9 (di-hydrochloride)
Record name Amopyroquine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50203544
Record name Amopyroquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amopyroquine

CAS RN

550-81-2
Record name Amopyroquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amopyroquine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amopyroquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOPYROQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV6L22Y9QF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
293
Citations
LK Basco, JL Bras - The American journal of tropical medicine and …, 1993 - researchgate.net
… amopyroquine is the major form of the drug in plasma.'4 Some investigators advocate the … Our study indicated that amopyroquine is highly potent against both chloroquine-suscep tible (…
Number of citations: 45 www.researchgate.net
WL Nobles, RF Tietz, YS Koh, JH Burckhalter - Journal of Pharmaceutical …, 1963 - Elsevier
… Synthesis of the new parenteral antimalarial amopyroquine … An acridine analog of amopyroquine was obtained by … -9-acridyl analog of amopyroquine is 5 (P. lophurue in chicks). …
Number of citations: 8 www.sciencedirect.com
PM O'Neill, A Mukhtar, PA Stocks… - Journal of medicinal …, 2003 - ACS Publications
… , and a similar metabolic process was observed for pyronaridine and amopyroquine. … Since it has already been established that amopyroquine has excellent oral bioavailability, cyclic …
Number of citations: 174 pubs.acs.org
E Pussard, F Verdier, F Faurisson… - Antimicrobial agents …, 1988 - Am Soc Microbiol
… High-performance liquid chromatography method for the determination of amopyroquine in … Liquid chromatographic determination of amopyroquine in rabbit plasma and red blood cells…
Number of citations: 12 journals.asm.org
E Paunescu, N Matuszak, P Melnyk - Tetrahedron, 2007 - Elsevier
A versatile methodology for the synthesis of some new 4-aminoquinoquinoline antimalarial drugs, using Csp 2 –Csp 2 and Csp 2 –Csp 3 Suzuki–Miyaura cross-coupling reactions as a …
Number of citations: 25 www.sciencedirect.com
E Păunescu, S Susplugas, E Boll… - ChemMedChem …, 2009 - Wiley Online Library
4′‐Substituted analogues of amodiaquine and amopyroquine were synthesized using Csp 2 –Csp 2 and Csp 2 –Csp 3 Suzuki–Miyaura cross‐coupling reactions as the key step. The …
VE Marquez, JW Cranston, RW Ruddon… - Journal of Medicinal …, 1972 - ACS Publications
6-Alkylamino-5, 8-quinolinequinones. Fifteen new 6-alkylamino-5, 8-quinolinequinones were prepd by treating the appropriate alkyl-amine with 6-methoxy-5, 8-quinolinequinone in …
Number of citations: 42 pubs.acs.org
E Pussard, F Verdier - Fundamental & clinical pharmacology, 1994 - Wiley Online Library
… In contrast, amodiaquine is a prodrug and amopyroquine is poorly metabolized: both drugs … and amopyroquine, have led to a proposal for the use of intramuscular amopyroquine as an …
Number of citations: 60 onlinelibrary.wiley.com
B Pradines, A Tall, D Parzy, A Spiegel… - The Journal of …, 1998 - academic.oup.com
The in-vitro activities of pyronaridine, amodiaquine, chloroquine and quinine were evaluated against 161 isolates of Plasmodium falciparum from Senegal (Dielmo, Ndiop and Pikine), …
Number of citations: 100 academic.oup.com
LK Basco, J Le Bras - Transactions of the Royal Society of …, 1991 - academic.oup.com
… For the combination of amopyroquine and desipramine, a potentiation of amopyroquine … only slight or no further potentiation of amopyroquine at higher concentrations of desipramine, …
Number of citations: 6 academic.oup.com

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